(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate
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Overview
Description
(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate is a chemical compound with the molecular formula C12H23N3O3 It is known for its unique structural features, which include a tert-butyl group, an amino group, a hydroxyimino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, which is often a halohydrin. This intermediate is formed through the reaction of a suitable starting material with a halogenating agent.
Oxidation and Nucleophilic Substitution: The halohydrin intermediate undergoes oxidation to form an oxime, followed by nucleophilic substitution to introduce the amino group.
Carbamate Formation: The final step involves the reaction of the oxime with a carbamoylating agent to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (Z)-(1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate: This compound shares a similar structure but has a benzyl group instead of a tert-butyl group.
(R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate: This compound has a similar core structure but differs in the stereochemistry and substituents.
Uniqueness
(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
tert-butyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCDLSDDROMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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